REACTION_CXSMILES
|
CC(C)([O-])C.[K+].[CH2:7]([OH:12])[C:8]([F:11])([F:10])[F:9].[CH3:13][C:14]1[C:19]([O:20][CH3:21])=[C:18](Cl)[CH:17]=[CH:16][N+:15]=1[O-:23]>O>[CH3:13][C:14]1[C:19]([O:20][CH3:21])=[C:18]([O:12][CH2:7][C:8]([F:11])([F:10])[F:9])[CH:17]=[CH:16][N+:15]=1[O-:23] |f:0.1|
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Name
|
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
12.5 (± 7.5) mL
|
Type
|
reactant
|
Smiles
|
C(C(F)(F)F)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
CC1=[N+](C=CC(=C1OC)Cl)[O-]
|
Name
|
|
Quantity
|
3.45 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
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Details
|
while stirring and under a nitrogen atmosphere
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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under reflux for 3 hours
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Duration
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3 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
TEMPERATURE
|
Details
|
to cool down to room temperature
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After it had cooled down
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Type
|
EXTRACTION
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Details
|
was then extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the extract was then dried over MgSO4
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Type
|
CUSTOM
|
Details
|
The resulting oily product was subjected to further reaction
|
Name
|
|
Type
|
|
Smiles
|
CC1=[N+](C=CC(=C1OC)OCC(F)(F)F)[O-]
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |